[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate
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Overview
Description
[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromine and fluorine-substituted phenyl group, a carbamoyl group, and a phenylbutanoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl compound, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the phenyl ring.
Carbamoylation: The brominated and fluorinated phenyl compound is then reacted with a carbamoyl chloride to form the [(4-Bromo-2-fluorophenyl)carbamoyl] intermediate.
Esterification: The final step involves the esterification of the intermediate with 2-phenylbutanoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields 2-phenylbutanoic acid and the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, [(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carbamoyl group may also play a role in its activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromo-2-chlorophenyl)carbamoyl]methyl 2-phenylbutanoate
- [(4-Bromo-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate
- [(4-Bromo-2-nitrophenyl)carbamoyl]methyl 2-phenylbutanoate
Uniqueness
[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO3/c1-2-14(12-6-4-3-5-7-12)18(23)24-11-17(22)21-16-9-8-13(19)10-15(16)20/h3-10,14H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPZEKVOUJXRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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